molecular formula C19H16N2O5 B302944 4-({[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid

4-({[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid

Katalognummer B302944
Molekulargewicht: 352.3 g/mol
InChI-Schlüssel: ZQZZQIZYEVYLHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-({[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid, also known as EIDD-2801, is a promising antiviral drug that has been developed to target RNA viruses such as influenza, coronaviruses, and respiratory syncytial virus.

Wirkmechanismus

4-({[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid works by targeting the viral RNA polymerase, an enzyme that is essential for viral replication. N4-HCTP, the active form of 4-({[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid, is incorporated into the viral RNA during replication, leading to the introduction of errors in the viral genome that prevent the virus from replicating further. This mechanism of action is unique compared to other antiviral drugs that target viral entry or protein synthesis.
Biochemical and Physiological Effects
4-({[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid has been shown to have low toxicity and high selectivity for viral RNA polymerase, making it a promising candidate for antiviral therapy. It has also been shown to have a long half-life and good oral bioavailability, which makes it a convenient drug for clinical use. 4-({[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid has been shown to reduce viral load and improve clinical symptoms in animal models of viral infections.

Vorteile Und Einschränkungen Für Laborexperimente

4-({[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid has several advantages for lab experiments, including its broad-spectrum activity against RNA viruses, low toxicity, and high selectivity for viral RNA polymerase. However, its mechanism of action requires active viral replication, which may limit its efficacy in late-stage infections. Additionally, the synthesis of 4-({[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid is complex and requires specialized equipment and expertise.

Zukünftige Richtungen

For 4-({[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid include further optimization of the synthesis method to improve yield and reduce cost, as well as the development of new prodrugs that can target other viral enzymes. Clinical trials of 4-({[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid are ongoing, and further studies are needed to evaluate its safety and efficacy in humans. 4-({[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid may also have potential as a prophylactic treatment for viral infections, and its efficacy against emerging viral pathogens should be further explored.

Synthesemethoden

4-({[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid is a prodrug that is converted into its active form, N4-hydroxycytidine triphosphate (N4-HCTP), in cells. The synthesis of 4-({[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid involves the reaction between 4-carboxybenzaldehyde and 2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonyl chloride, followed by the reaction with N-tert-butoxycarbonyl-L-alanine and N,N-dimethylformamide dimethyl acetal. The resulting product is then deprotected to obtain 4-({[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid.

Wissenschaftliche Forschungsanwendungen

4-({[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid has shown promising results in preclinical studies against a wide range of RNA viruses, including influenza, coronaviruses, and respiratory syncytial virus. It has also shown efficacy against SARS-CoV-2, the virus responsible for the COVID-19 pandemic. 4-({[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid has been shown to reduce viral replication and improve clinical symptoms in animal models of viral infections. Clinical trials of 4-({[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid are currently underway to evaluate its safety and efficacy in humans.

Eigenschaften

Produktname

4-({[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid

Molekularformel

C19H16N2O5

Molekulargewicht

352.3 g/mol

IUPAC-Name

4-[[(2-ethyl-1,3-dioxoisoindole-5-carbonyl)amino]methyl]benzoic acid

InChI

InChI=1S/C19H16N2O5/c1-2-21-17(23)14-8-7-13(9-15(14)18(21)24)16(22)20-10-11-3-5-12(6-4-11)19(25)26/h3-9H,2,10H2,1H3,(H,20,22)(H,25,26)

InChI-Schlüssel

ZQZZQIZYEVYLHB-UHFFFAOYSA-N

SMILES

CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NCC3=CC=C(C=C3)C(=O)O

Kanonische SMILES

CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NCC3=CC=C(C=C3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.